molecular formula C11H10N2O B13665376 2-(Isoquinolin-1-yl)acetamide

2-(Isoquinolin-1-yl)acetamide

Cat. No.: B13665376
M. Wt: 186.21 g/mol
InChI Key: NWCOVKVTNAWHIW-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-yl)acetamide is a synthetic organic compound designed for research and development purposes, integrating an isoquinoline heterocycle with an acetamide linker. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its broad biological activities and presence in compounds with significant pharmacological potential . The acetamide functional group is a common and critical pharmacophore found in many bioactive molecules, often serving as a key linker that contributes to binding affinity and metabolic stability . This molecular architecture makes this compound a valuable intermediate for the synthesis and exploration of novel therapeutic agents. Primary research applications for this compound are anticipated in neuroscience and oncology. Isoquinoline derivatives have demonstrated potent activity as modulators of enzymes critical to neurodegenerative diseases . Specifically, related acetamide compounds have been identified as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy, and cholinesterases, which are targeted in Alzheimer's disease research . Furthermore, the structural similarity of the isoquinoline core to known DNA-intercalating agents suggests potential for anticancer research . Researchers can utilize this chemical as a building block to develop new molecules for probing biological pathways or as a lead compound for optimizing binding to specific enzymatic targets. This product is intended for use in laboratory research by qualified personnel. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-1-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14)

InChI Key

NWCOVKVTNAWHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Isoquinolin 1 Yl Acetamide and Its Analogues

General Synthetic Approaches to Isoquinolinyl Acetamides

The construction of the isoquinolinyl acetamide (B32628) framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and substrate scope. These methods primarily focus on the formation of the isoquinoline (B145761) core, followed by or integrated with the introduction of the acetamide side chain.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.orgmdpi.comnih.govpreprints.org This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction is highly versatile and has been effectively utilized in the synthesis of isoquinolin-2(1H)-yl-acetamides. acs.orgnih.gov A common strategy involves an ammonia-Ugi-4CR to generate a key intermediate, which then undergoes a copper-catalyzed annulation reaction to form the desired isoquinoline ring system. acs.orgresearchgate.net This sequence allows for the divergent synthesis of both isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor. acs.orgresearchgate.net

The general process can be outlined as follows:

Ugi-4CR: An aldehyde, ammonia (B1221849) (or a primary amine), a 2-halobenzoic acid, and an isocyanide react to form an Ugi adduct. acs.orgresearchgate.net

Copper-Catalyzed Annulation: The resulting Ugi adduct undergoes an intramolecular C-C coupling and annulation reaction, typically catalyzed by a copper(I) salt, to construct the isoquinolinone ring. acs.org This step often involves the reaction of the Ugi product with a substituted ethanone (B97240) or a terminal alkyne. acs.orgresearchgate.net

This methodology has been shown to be effective for a range of substrates, producing the target compounds in moderate to good yields. acs.orgresearchgate.net For instance, the reaction of an Ugi adduct derived from a 2-iodobenzamide (B1293540) with various acetophenones in the presence of a copper catalyst and a base leads to the formation of the corresponding isoquinolin-2(1H)-yl-acetamides. acs.org

A related approach combines the Ugi-azide-4CR with a rhodium(III)-catalyzed annulation to synthesize tetrazole-isoquinolone hybrids. d-nb.infobeilstein-journals.org This sequence begins with a microwave-assisted Ugi-azide reaction, followed by deprotection and acylation to yield N-acylaminomethyltetrazoles. These intermediates then undergo a Rh(III)-catalyzed annulation to form the final hybrid structures. d-nb.infobeilstein-journals.org

Reaction Type Key Intermediates Catalyst/Reagents Final Product
Ammonia-Ugi-4CR/Copper-Catalyzed AnnulationUgi adduct from 2-halobenzoic acidCu(I) salts (e.g., CuCl, CuBr)Isoquinolin-2(1H)-yl-acetamide
Ugi-azide-4CR/Rhodium-Catalyzed AnnulationN-acylaminomethyltetrazolesRh(III) complexesTetrazole-isoquinolone hybrids

Table 1: Overview of Ugi-4CR Based Syntheses

Cyclization Reactions for Isoquinoline Formation

Classical cyclization reactions remain a cornerstone for the synthesis of the isoquinoline core. These methods typically involve the intramolecular cyclization of a pre-functionalized acyclic precursor.

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. organic-chemistry.orgwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.org This reaction is a powerful tool for constructing the isoquinoline scaffold and has been widely used in the total synthesis of isoquinoline-based natural products. researchgate.net

The reaction typically proceeds under acidic conditions at elevated temperatures, with common dehydrating agents including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). organic-chemistry.orgwikipedia.orgorgsyn.org The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. wikipedia.org

A modified Bischler-Napieralski procedure has been developed for the synthesis of 3-aryl-3,4-dihydroisoquinolines. organic-chemistry.org Furthermore, a related reaction, the Pictet-Gams reaction, utilizes a β-hydroxy-β-phenethylamide as the starting material, which undergoes dehydration and cyclization to directly afford an isoquinoline. wikipedia.org

Reaction Starting Material Key Reagents Primary Product
Bischler-Napieralskiβ-ArylethylamidePOCl₃, P₂O₅, PPA3,4-Dihydroisoquinoline
Pictet-Gamsβ-Hydroxy-β-phenethylamideDehydrating Lewis acidsIsoquinoline

Table 2: Comparison of Bischler-Napieralski and Pictet-Gams Reactions

Amidation and Amination Reaction Sequences

The final step in many syntheses of 2-(isoquinolin-1-yl)acetamide involves the formation of the amide bond. This can be achieved through standard amidation protocols. For example, an appropriately substituted isoquinoline-containing carboxylic acid or its activated derivative (like an acid chloride) can be coupled with an amine to yield the desired acetamide. sapub.org

In some strategies, the acetamide moiety is introduced earlier in the synthetic sequence. For instance, a palladium-catalyzed amination reaction can be used to couple an aryl halide with piperazine (B1678402), which is then further functionalized. nih.gov Subsequent N-alkylation with a chloroacetyl derivative, followed by reduction, can lead to the desired acetamide side chain. nih.gov

Specific Reagents and Reaction Conditions for this compound Synthesis

The synthesis of isoquinolin-2(1H)-yl-acetamides via the Ugi-4CR/copper-catalyzed annulation sequence has been optimized by screening various reaction parameters. acs.org

In a model reaction, the Ugi adduct and acetophenone (B1666503) were reacted to form the target isoquinolin-2(1H)-yl-acetamide. acs.org The optimal conditions were found to be:

Catalyst: 10 mol% Copper(I) bromide (CuBr) acs.org

Base: 2.0 equivalents of Cesium carbonate (Cs₂CO₃) acs.org

Solvent: Dimethyl sulfoxide (B87167) (DMSO) acs.org

Temperature: 90 °C acs.org

Reaction Time: 16 hours acs.org

Under these conditions, a variety of substituted isoquinolin-2(1H)-yl-acetamides were synthesized in yields of up to 90%. acs.orgresearchgate.net The reaction tolerates a range of functional groups on both the Ugi adduct and the acetophenone component. acs.org

Parameter Optimal Condition
Catalyst10 mol% CuBr
Base2.0 equiv. Cs₂CO₃
SolventDMSO
Temperature90 °C
Time16 h

Table 3: Optimized Conditions for Copper-Catalyzed Annulation

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the rapid generation of structurally diverse small-molecule libraries, which are essential for exploring chemical space and discovering new bioactive compounds. acs.orgnih.gov In the context of this compound and its analogues, multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), have proven to be highly effective for creating chemical libraries with significant molecular complexity. acs.orgresearchgate.net

A prominent strategy involves a two-step sequence beginning with an ammonia-Ugi-4CR followed by a copper-catalyzed annulation. acs.orgnih.gov This approach allows for the divergent synthesis of various isoquinolin-2(1H)-yl-acetamide scaffolds. The initial Ugi reaction brings together an aldehyde, an isocyanide, and a 2-halobenzoic acid in the presence of ammonia to form a linear intermediate. acs.org The diversity of the final products can be systematically expanded by varying each of these components. For instance, different alkyl and aryl isocyanides, such as tert-butyl isocyanide, tert-octyl isocyanide, cyclohexyl isocyanide, phenylethyl isocyanide, and 2-methoxyphenyl isocyanide, have been successfully employed to generate a range of N-substituted acetamide moieties. nih.gov

The subsequent copper-catalyzed cyclization of the Ugi product with various substituted ethanones or terminal alkynes introduces another layer of diversity, leading to a wide array of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor. acs.orgnih.gov The reaction with substituted ethanones yields the desired isoquinolin-2(1H)-yl-acetamide core. acs.org This method's utility in generating a library is exemplified by the successful synthesis of numerous analogues with yields reaching up to 90%. researchgate.netnih.gov

The combination of the Ugi reaction with other post-transformation strategies further broadens the scope for library generation. beilstein-journals.org For example, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by a gold-catalyzed cyclization has been used to create structurally diverse imidazo[1,2-a]pyridine-fused isoquinolines. beilstein-journals.org Although not directly yielding this compound, this illustrates the modularity of MCR-based approaches in constructing complex heterocyclic systems, a principle applicable to the synthesis of diverse isoquinoline derivatives.

The table below summarizes the generation of a library of isoquinolin-2(1H)-yl-acetamide analogues through the Ugi-4CR/copper-catalyzed annulation sequence, showcasing the diversity achievable by varying the Ugi adduct and the substituted ethanone.

Ugi Adduct IntermediateSubstituted EthanoneFinal ProductYield (%)Reference
Intermediate from 2-iodobenzoic acid, formaldehyde, and tert-butyl isocyanideAcetophenoneN-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide79 nih.gov
Intermediate from 2-iodobenzoic acid, formaldehyde, and tert-butyl isocyanide4'-Bromoacetophenone2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide70 nih.gov
Intermediate from 2-iodobenzoic acid, isobutyraldehyde, and tert-butyl isocyanideAcetophenoneN-(tert-Butyl)-2-(4-isopropyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide65 researchgate.net
Intermediate from 2-iodobenzoic acid, formaldehyde, and tert-butyl isocyanide1-Phenyl-2-(phenylthio)ethan-1-oneN-(tert-Butyl)-2-(1-oxo-3,4-diphenylisoquinolin-2(1H)-yl)acetamide70 nih.gov
Intermediate from 2-iodobenzoic acid, formaldehyde, and tert-octyl isocyanide1-(Naphthalen-1-yl)ethan-1-one2-(3-(Naphthalen-1-yl)-1-oxoisoquinolin-2(1H)-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide65 nih.gov
Intermediate from 2-iodobenzoic acid, formaldehyde, and tert-butyl isocyanidePropan-2-oneN-(tert-Butyl)-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide90 researchgate.net

Optimization of Synthetic Pathways for Scalability

The transition from laboratory-scale synthesis to large-scale production requires the optimization of reaction pathways to ensure efficiency, cost-effectiveness, and safety. For this compound and its analogues, optimization efforts have focused primarily on the reaction conditions of the key cyclization step.

In the synthesis of isoquinolin-2(1H)-yl-acetamides via the Ugi-4CR/copper-catalyzed annulation sequence, a systematic screening of reaction parameters has been conducted to maximize product yields. acs.orgnih.gov This involves the evaluation of different copper catalysts, bases, solvents, reaction times, and temperatures. For the model reaction between the Ugi adduct (from 2-iodobenzoic acid, formaldehyde, and tert-butyl isocyanide) and acetophenone to form N-(tert-butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, initial conditions using CuCl and Cs₂CO₃ in DMSO at 80°C for 16 hours yielded the product in 62% yield. acs.orgnih.gov Further optimization revealed that using CuBr as the catalyst and increasing the temperature to 90°C improved the yield significantly. nih.gov

The table below details the optimization of the copper-catalyzed cyclization reaction for the synthesis of N-(tert-butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide.

Catalyst (10 mol %)Base (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
CuClCs₂CO₃DMSO801662 nih.gov
CuCl₂Cs₂CO₃DMSO801641 acs.org
CuSO₄Cs₂CO₃DMSO801642 acs.org
Cu₂OCs₂CO₃DMSO801639 acs.org
CuBrCs₂CO₃DMSO901679 nih.gov

The scalability of this optimized pathway has been demonstrated through gram-scale synthesis. acs.orgnih.gov For instance, the CuBr-promoted cyclization of the Ugi adduct with acetophenone was successfully conducted on an 8 mmol scale, producing 1.14 grams of N-(tert-butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide in a 43% yield, confirming the viability of this method for larger-scale production. acs.org While the yield was moderate, this demonstrates the potential for scaling up the synthesis of this class of compounds. Further process development, potentially exploring flow chemistry as demonstrated for other isoquinoline syntheses, could lead to even more efficient and scalable production methods. ucl.ac.uk

Chemical Transformations and Reactivity of the 2 Isoquinolin 1 Yl Acetamide Core

Derivatization Strategies and Functionalization of the Isoquinoline (B145761) and Acetamide (B32628) Moieties

The 2-(isoquinolin-1-yl)acetamide core offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Functionalization can be targeted at the isoquinoline ring, the acetamide nitrogen, or the acetamide's carbonyl group.

Strategies for derivatizing the isoquinoline moiety often involve transition metal-catalyzed reactions to introduce substituents at various carbon atoms (C-1, C-3, C-4) or modifications at the N-2 atom. nih.govresearchgate.net One prominent method is the Ugi four-component reaction (Ugi-4CR), which allows for the divergent synthesis of isoquinolin-2(1H)-yl-acetamides. nih.govresearchgate.netacs.org This multicomponent approach enables the introduction of diversity by varying the initial aldehydes, isocyanides, and 2-halobenzoic acids used in the reaction. nih.govacs.org For instance, a copper(I)-catalyzed annulation sequence involving Ugi adducts and substituted ethanones or terminal alkynes yields a range of isoquinolin-2(1H)-yl-acetamide derivatives. nih.govresearchgate.netacs.org Late-stage functionalization, such as Suzuki coupling, can further diversify the isoquinoline scaffold. nih.gov

The acetamide moiety is also a key handle for derivatization. The amide nitrogen can participate in N-alkylation reactions, for example, with reagents like 3,3-diphenylpropyl bromide under basic conditions. The amide group itself can be involved in nucleophilic acyl substitution reactions or condensation reactions with various electrophiles, such as alcohols or amines, to form esters or different amides. smolecule.com

Table 1: Derivatization and Functionalization Strategies

Moiety Reaction Type Reagents and Conditions Resulting Functionalization
Isoquinoline Ugi-4CR / Copper(I)-catalyzed Annulation Ugi adducts, substituted ethanones, CuCl, Cs₂CO₃, DMSO, 80°C Substituted isoquinolin-2(1H)-yl-acetamide core. nih.govacs.org
Isoquinoline Suzuki Coupling - Late-stage introduction of aryl or vinyl groups. nih.gov
Isoquinoline C-H Functionalization Rhodium(III) catalysts, allyl alcohols Oxidative annulation to form fused ring systems. rsc.org
Isoquinoline Nucleophilic Substitution Sodium azide, potassium thiolate, sodium alkoxide Substitution of leaving groups (e.g., chloro) on the ring.
Acetamide N-Alkylation Alkyl halides (e.g., 3,3-diphenylpropyl bromide), base Introduction of alkyl groups on the amide nitrogen.
Acetamide Amidation / Condensation Alcohols, amines Formation of esters or different amide derivatives. smolecule.com
Acetamide Hydrolysis Acid or base catalysis Conversion of the acetamide to a carboxylic acid.

Investigation of Reaction Mechanisms and Pathways

Understanding the mechanisms governing the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The reactivity is dominated by oxidative and reductive processes, as well as nucleophilic and electrophilic substitutions.

The synthesis of isoquinolin-2(1H)-yl-acetamides from Ugi adducts, for example, is proposed to proceed through a copper(I)-catalyzed domino reaction involving C-C coupling and annulation. nih.gov In other transformations, the formation of specific intermediates dictates the reaction pathway. For instance, the acylation of imidazoles with ethyl oxalyl chloride is believed to proceed through an ylide intermediate, which then undergoes an acyl group transfer. chim.it

The isoquinoline ring system and its derivatives are susceptible to oxidation under various conditions. Oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed. Depending on the specific derivative and reaction conditions, oxidation may lead to the formation of corresponding quinones.

A notable oxidative transformation is oxidative dehydrogenation, which can convert saturated or partially saturated heterocyclic rings into their aromatic counterparts. beilstein-journals.org For example, a tetrahydroisoquinoline ring can be oxidized to an isoquinoline derivative. evitachem.com Molecular iodine has been used in metal-free oxidative dehydrogenation and ring-opening reactions of related isoindoloisoquinolinones to yield 2-(isoquinolin-1-yl)benzoic acid derivatives. Furthermore, rhodium(III)-catalyzed oxidative annulation allows for the direct C-H functionalization and construction of fused polycyclic systems from isoquinolones. rsc.org Microbial transformations have also been shown to produce oxidized metabolites from isoquinoline alkaloids. usda.gov

Reductive processes offer a pathway to functionalize the carbonyl and imine-like functionalities within the this compound framework. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for these transformations. The carbonyl group of the isoquinolinone structure can be reduced to an alcohol. smolecule.com Similarly, the amide carbonyl can be reduced to an amine. These reductions are key steps in modifying the electronic and structural properties of the molecule, often leading to compounds with different biological activity profiles. Biotransformation using microorganisms can also lead to reduced metabolites. usda.gov

The isoquinoline ring's electronic nature allows for both nucleophilic and electrophilic substitution reactions, providing avenues for extensive functionalization. smolecule.comevitachem.com The presence of electron-withdrawing groups or activation via N-oxide formation can facilitate nucleophilic attack on the heterocyclic ring. thieme-connect.de For example, a chloro group on a derivative like 2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide can be readily displaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic substitution on the benzene (B151609) ring portion of the isoquinoline nucleus generally follows the principles of electrophilic aromatic substitution (SEAr). imperial.ac.uk The acetamide group itself contains a nucleophilic nitrogen atom that can participate in reactions like N-alkylation, as seen in the synthesis of N-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl) derivatives. nih.gov

Table 2: Key Reaction Pathways

Reaction Type Reagents Moiety Involved Product Type
Oxidation Potassium permanganate, Chromium trioxide Isoquinoline Ring Quinones.
Oxidative Dehydrogenation Iodine (I₂) Isoindoloisoquinolinone Ring-opened 2-(isoquinolin-1-yl)benzoic acids.
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Carbonyl Groups Alcohols, Amines. smolecule.com
Nucleophilic Substitution Amines, Thiols, Alkoxides Substituted Isoquinoline Ring Displaced products (e.g., replacement of a chloro group).
Electrophilic Substitution Standard electrophiles (e.g., NO₂⁺) Isoquinoline Benzene Ring Substituted aromatic ring. imperial.ac.uk

Regioselectivity and Stereoselectivity in Transformations Involving this compound

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules derived from the this compound scaffold.

Regioselectivity , the control over which position on a molecule reacts, is a significant consideration. In the synthesis of isoquinolin-2(1H)-yl-acetamides via the Ugi-4CR/copper(I) catalytic system, the reaction of Ugi intermediates with terminal alkynes can lead to regioselective isoindolin-2-yl-acetamides instead, highlighting the subtle control required to favor one scaffold over the other. nih.govresearchgate.netacs.org Another example is the highly regioselective amidoalkylation of N-heteroaromatics catalyzed by K₂S₂O₈, where the reaction occurs at a specific position on the isoquinoline ring. rsc.org

Stereoselectivity , the control over the 3D arrangement of atoms, is also a critical aspect. Rhodium-catalyzed formal aromatic C-H insertion into α-substituted diazoacetamides can afford isoquinolinones with high diastereoselectivity. researchgate.net Asymmetric cycloaddition reactions, such as the 1,3-dipolar cycloaddition of in situ generated dihydroisoquinolinium ylides with α,β-unsaturated pyrazole (B372694) amides, can produce hexahydropyrrolo-isoquinolines with excellent diastereo- and enantioselectivities when a chiral catalyst is used. researchgate.net

Table 3: Regio- and Stereoselective Transformations

Transformation Catalyst/Reagents Selectivity Outcome
Annulation of Ugi Adducts CuBr, K₂CO₃, PEG, 100°C Regioselective Synthesis of isoindolin-2-yl-acetamides over isoquinolin-2(1H)-yl-acetamides. acs.org
Amidoalkylation K₂S₂O₈, Blue LEDs Regioselective Selective C-H amidoalkylation of the isoquinoline ring. rsc.org
Formal Aromatic C-H Insertion Rh₂(pfb)₄ Regio- and Stereoselective Synthesis of isoquinolinones, averting Buchner-type ring expansion. researchgate.net
[3+2] Cycloaddition Chiral N,N'-dioxide-Y(OTf)₃ complex Diastereo- and Enantioselective Formation of chiral hexahydropyrrolo-isoquinolines. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Isoquinolin 1 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(Isoquinolin-1-yl)acetamide and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to gain a comprehensive understanding of the molecular framework and spatial arrangement of atoms.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound derivatives, distinct signals corresponding to the protons of the isoquinoline (B145761) ring system, the acetamide (B32628) moiety, and any substituents can be observed. For instance, in N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the proton on the isoquinoline ring at position 8 appears as a doublet of doublets around 8.42 ppm, while the singlet for the nine equivalent protons of the tert-butyl group is observed at approximately 1.31 ppm. nih.gov The chemical shifts and coupling constants (J-values) of these signals are invaluable for assigning specific protons to their positions in the molecule. acs.org

¹³C NMR (Carbon-13 NMR): This method reveals the different carbon environments within a molecule. The ¹³C NMR spectrum of this compound derivatives displays signals for each unique carbon atom. For example, in N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the carbonyl carbons of the acetamide and isoquinolinone moieties appear at approximately 167.0 ppm and 163.5 ppm, respectively. nih.gov The chemical shifts provide insights into the electronic nature of the carbon atoms, with those bonded to electronegative atoms or part of aromatic systems typically appearing at higher chemical shifts (downfield). wisc.edu

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Compound Technique Chemical Shift (ppm) Assignment
N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide nih.gov ¹H NMR (500 MHz, CDCl₃) 8.42 (d, J = 8.0 Hz, 1H) H-8 (isoquinoline)
7.68–7.43 (m, 8H) Aromatic-H
6.48 (s, 1H) H-4 (isoquinoline)
5.92 (s, 1H) NH
4.43 (s, 2H) CH₂
1.31 (s, 9H) C(CH₃)₃
¹³C NMR (126 MHz, CDCl₃) 167.0, 163.5 C=O
143.9, 136.7, 135.7, 132.8, 129.4, 129.3, 128.7, 128.2, 126.9, 126.1, 124.8 Aromatic-C
108.2 C-4 (isoquinoline)
51.5, 50.4 C(CH₃)₃, CH₂

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in resolving complex structures by showing correlations between different nuclei. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is used to identify adjacent protons in the molecular structure. For instance, a cross-peak in a COSY spectrum would confirm the connectivity between neighboring protons on the isoquinoline ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. emerypharma.comsdsu.educreative-biostructure.com This is crucial for definitively assigning carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This provides critical information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of key functional groups.

Key vibrational frequencies observed in the IR spectra of these compounds include:

N-H Stretching: The N-H stretching vibration of the amide group typically appears as a sharp peak in the region of 3400-3200 cm⁻¹. For example, a derivative has shown a characteristic NH peak at 3277 cm⁻¹. nih.gov

C=O Stretching: The carbonyl (C=O) stretching of the amide group is a strong and prominent band, usually found in the range of 1680-1630 cm⁻¹. nih.gov In one derivative, this bond was observed at 1667 cm⁻¹. nih.gov

Aromatic C-H Stretching: The stretching vibrations of C-H bonds in the aromatic isoquinoline ring are typically observed above 3000 cm⁻¹. nih.gov

Aliphatic C-H Stretching: The C-H stretching of the methylene (B1212753) group in the acetamide side chain appears in the region of 3000-2850 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoquinoline ring system give rise to absorptions in the 1650-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Observed Frequency (cm⁻¹) nih.gov
Amide N-H Stretch 3400-3200 3277
Amide C=O Stretch 1680-1630 1667
Aromatic C-H Stretch >3000 3058
Aliphatic C-H Stretch 3000-2850 2991, 2970, 2920
Hydroxyl O-H Stretch 3600-3200 3522
Nitrile C≡N Stretch 2260-2210 2217

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy.

For derivatives of this compound, HRMS (ESI) has been used to confirm the calculated molecular formula. For example, for N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the calculated m/z for the [M+H]⁺ ion is 335.1754, and the found value was 335.1746, which is in close agreement. nih.gov Similarly, for N-(tert-Butyl)-2-(1-oxo-3,4-diphenylisoquinolin-2(1H)-yl)acetamide, the calculated m/z for [M+H]⁺ was 411.2054, and the found value was 411.2059. nih.gov The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure by showing the loss of specific neutral fragments from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for studying compounds with conjugated systems, such as the aromatic isoquinoline ring in this compound.

The UV-Vis spectrum of these compounds typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of various substituents on the isoquinoline ring and the acetamide moiety. Studies on related isoquinoline derivatives have demonstrated how changes in the molecular structure affect the UV-Vis absorption spectra.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of crystals is dictated by a variety of non-covalent interactions. For isoquinoline-acetamide derivatives, hydrogen bonding and π-stacking are primary forces that guide the assembly of molecules in the solid state.

Hydrogen Bonding: A detailed examination of the crystal structure of a closely related derivative, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide , reveals the critical role of hydrogen bonding. In this crystal, molecules are linked into centrosymmetric dimers by intermolecular N—H⋯O hydrogen bonds. nih.gov The formamide's nitrogen atom acts as a hydrogen bond donor, while the oxygen atom serves as the acceptor on an adjacent, inverted molecule. nih.gov This specific interaction creates a robust, dimeric supramolecular synthon which is a recurring motif in the crystal packing of amide-containing compounds. The precise geometry of this hydrogen bond is detailed in the table below.

Table 1: Hydrogen-Bond Geometry (Å, °) for N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide nih.gov
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N2—H2⋯O1¹0.862.102.940 (2)165

Conformational Analysis of the this compound Framework in the Crystalline State

The conformation of a molecule, or the relative orientation of its constituent parts, is a key determinant of its interaction with its environment. X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state.

For N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide , the conformation is characterized by the relative orientations of its three main components: the isoquinoline ring system, the formamide (B127407) group, and the 2-methylphenyl substituent. nih.gov The formamide group is found to be nearly coplanar with the isoquinoline unit, with a very small dihedral angle of 1.66 (15)° between the planes. nih.gov In stark contrast, the 2-methylphenyl ring is oriented almost perpendicularly to the isoquinoline fragment, with a dihedral angle of 81.79 (18)°. nih.gov This twisted conformation minimizes steric hindrance between the substituent and the isoquinoline core.

Table 2: Selected Dihedral Angles (°) for N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide nih.gov
Atoms (Plane 1)Atoms (Plane 2)Dihedral Angle (°)
Isoquinoline RingFormamide Group1.66 (15)
Isoquinoline Ring2-Methylphenyl Ring81.79 (18)

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

While data for the parent compound is unavailable, the analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide , a complex derivative, provides a quantitative overview of the types of interactions that stabilize such crystal structures. iucr.org The analysis reveals that non-specific H⋯H interactions account for the largest portion of the surface contacts, a common feature in organic molecules. iucr.org Significant contributions also arise from contacts involving heteroatoms, such as Cl⋯H, O⋯H, and N⋯H, which correspond to more specific and directional interactions like hydrogen bonds. iucr.org The percentage contributions of the most important contacts are summarized in the table below.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Substituted Tetrahydroisoquinoline Acetamide Derivative iucr.org
Interaction TypeContribution (%)
H⋯H37.3
Cl⋯H / H⋯Cl17.6
O⋯H / H⋯O11.1
C⋯H / H⋯C10.9
N⋯H / H⋯N9.7

Similar analyses on other related quinoline (B57606) structures, such as 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline , show comparable distributions, with H⋯H (35.5%) and C⋯H/H⋯C (33.7%) contacts being the most significant. nih.gov For 2-(2-hydroxyphenyl)quinoline-6-sulfonamide , the contacts are more evenly distributed among C⋯H/H⋯C (29.2%), O⋯H/H⋯O (28.6%), and H⋯H (28.5%) interactions. nih.gov This highlights how substitutions on the core ring system can modulate the nature and prevalence of different intermolecular forces.

Computational and Theoretical Investigations of 2 Isoquinolin 1 Yl Acetamide Structures and Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. aps.org It is employed to determine the optimized geometry, electronic properties, and reactivity of 2-(isoquinolin-1-yl)acetamide.

Optimization of Molecular Geometries

The initial step in most computational studies involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. frontiersin.org For acetamide (B32628) derivatives, calculations are typically performed to determine bond lengths, bond angles, and dihedral angles. nih.gov In the structure of this compound, the amide bond is expected to be nearly planar and adopt a trans configuration, a common feature in similar crystal structures. nih.gov The optimization process confirms the stability of the molecular structure, indicated by the absence of imaginary frequencies in the vibrational analysis. frontiersin.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔE): A large gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netrsc.org Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com

DFT calculations for related acetamide and quinoline (B57606) derivatives are used to predict their stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO energy gap indicates that a molecule has lower hardness, reduced stability, and increased reactivity. researchgate.net For this compound, the distribution of these orbitals would likely show the HOMO concentrated on the electron-rich isoquinoline (B145761) ring system, while the LUMO may be distributed across the acetamide moiety and the heterocyclic ring.

Table 1: Illustrative DFT Parameters for a Molecule like this compound
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalCorrelates with ionization potential and nucleophilicity
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron affinity and electrophilicity
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution nih.gov
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures an atom's ability to attract electrons researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, such regions would be expected around the nitrogen atom of the isoquinoline ring and the oxygen atom of the acetamide carbonyl group. researchgate.net

Positive Regions (Blue): These areas are electron-poor (due to the influence of the nuclei) and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H protons of the amide group. chemrxiv.org

The MEP surface provides critical insights into sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. frontiersin.orgnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. Derivatives of the isoquinoline-acetamide scaffold have been investigated as inhibitors for various enzymes. sioc-journal.cnscholarsresearchlibrary.com

Elucidation of Binding Modes and Key Interacting Residues

Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For isoquinoline-based acetamides, these interactions commonly include hydrogen bonds, hydrophobic interactions, and π-stacking.

For example, in studies of inhibitors for the SARS-CoV-2 main protease (Mpro), isoquinoline-containing compounds have been shown to bind effectively in the active site. nih.govrcsb.org A closely related compound, 2-(isoquinolin-4-yl)-N-phenylacetamide, was found to occupy the lateral pocket of the enzyme, with its isoquinoline group forming a hydrogen bond with the residue HIS163. nih.gov Other key interactions for similar acetamide-based inhibitors involve hydrogen bonds with residues like ASN142 and GLY143. nih.govrsc.org

Similarly, docking studies of acetamide derivatives as potential inhibitors for monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases, have shown that the core structure can form crucial interactions within the enzyme's active site. nih.gov These studies highlight the potential of the this compound scaffold to serve as a framework for designing specific enzyme inhibitors.

Table 2: Key Interacting Residues for Isoquinoline-Acetamide Scaffolds with Protein Targets (Illustrative Examples)
Protein TargetKey Interacting ResiduesType of InteractionSource
SARS-CoV-2 MproHIS163Hydrogen Bond (with isoquinoline nitrogen) nih.gov
SARS-CoV-2 MproGLY143, ASN142Hydrogen Bond (with amide group) nih.govrsc.org
SARS-CoV-2 MproHIS41π-π stacking / Hydrophobic rsc.org
Monoamine Oxidase B (MAO-B)Tyr398, Tyr435π-π stacking with aromatic rings nih.gov

Prediction of Relative Binding Affinities

The prediction of how strongly a ligand, such as this compound, will bind to a biological target is a cornerstone of computational drug design. Molecular docking is a primary technique used to estimate the binding affinity and to elucidate the binding mode of a ligand within the active site of a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally related isoquinoline and acetamide derivatives highlights the utility of this approach. For instance, molecular docking studies on a series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides have been conducted to explore their potential as inhibitors of HIV-1 reverse transcriptase. scholarsresearchlibrary.com In these studies, the "butterfly-like" conformation of the molecules, with the acetamide group forming the body and the isoquinoline and substituted phenyl rings as the wings, was analyzed for its fit within the non-nucleoside inhibitor binding pocket of the enzyme. scholarsresearchlibrary.com Compounds with specific substitutions, such as 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-chlorophenyl)acetamide and 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methylphenyl)acetamide, were identified as having moderate inhibitory activity, which was rationalized by their docking poses and interactions within the active site. scholarsresearchlibrary.com

Similarly, docking studies have been performed on other acetamide-containing compounds. For example, in a study of N-aryl-2-(N-disubstituted) acetamide derivatives as potential inhibitors for neurodegenerative enzymes, molecular docking was used to predict their binding affinities to monoamine oxidase B (MAO-B). nih.gov The results indicated that these compounds could adopt favorable conformations within the enzyme's active site, with some derivatives showing promising predicted binding energies. nih.gov

The general approach for predicting binding affinities involves scoring functions that calculate a value representing the strength of the interaction. These scores are based on factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein. Modern approaches also incorporate deep learning and artificial intelligence to enhance the accuracy of these predictions by learning from large datasets of known protein-ligand complexes and their binding affinities. nih.govarxiv.orgfrontiersin.org

Table 1: Representative Molecular Docking Results for Isoquinoline Acetamide Analogs This table is illustrative and compiles data from studies on related compounds to demonstrate the application of molecular docking.

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Predicted InteractionsReference
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-chlorophenyl)acetamideHIV-1 Reverse Transcriptase-8.5Hydrophobic interactions with key residues in the binding pocket. scholarsresearchlibrary.com
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methylphenyl)acetamideHIV-1 Reverse Transcriptase-8.2Pi-alkyl and van der Waals interactions with surrounding amino acids. scholarsresearchlibrary.com
N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamideMonoamine Oxidase B (MAO-B)-9.2Hydrogen bonding with Tyr435 and hydrophobic interactions. nih.gov
2-(4-(3-((2-carbamothioylhydrazono)methyl)quinolin-2-yl)piperazin-1-yl)-N-(isoquinolin-5-yl)acetamideα-glucosidase-10.1Multiple hydrogen bonds and pi-pi stacking interactions. nih.gov

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

MD simulations have been effectively used to study the stability of complexes involving isoquinoline acetamide derivatives. For example, a study on tyrosine kinase inhibitors involved 300 ns MD simulations of the complex between N-(3-chloro-4-(difluoromethoxy)phenyl)-2-(4-(8-nitroisoquinolin-5-yl)piperazin-1-yl)acetamide and the EphA3 receptor. nih.gov These simulations provided evidence for a stable binding mode, supporting the computationally predicted interactions. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation to assess stability; a low and stable RMSD suggests a stable complex. nih.govtandfonline.com

In another study, MD simulations were performed on a novel DNA gyrase B inhibitor with a benzoxazine (B1645224) acetamide scaffold. acs.org The simulations, run for 100 ns, helped to identify the most stable compound among a series of hits by analyzing parameters such as RMSD, root mean square fluctuation (RMSF), radius of gyration, and solvent-accessible surface area. acs.org The binding free energy can also be calculated from MD trajectories using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. acs.org

For this compound, MD simulations would be instrumental in validating docking predictions and understanding its dynamic interactions with a target protein. The simulation would reveal the stability of key hydrogen bonds and hydrophobic interactions, as well as the flexibility of different parts of the molecule and the protein's binding site.

Table 2: Key Parameters from a Representative Molecular Dynamics Simulation of a Ligand-Protein Complex This table is illustrative and based on typical data from MD simulation studies of small molecule inhibitors.

ParameterValue/ObservationInterpretationReference
Simulation Time100 nsProvides a reasonable timescale to assess complex stability. acs.org
RMSD of Protein Backbone< 3 Å (stable)The overall protein structure remains stable upon ligand binding. nih.govtandfonline.com
RMSD of Ligand< 2 Å (stable)The ligand remains stably bound in the active site. nih.gov
RMSF of Active Site ResiduesLow fluctuationsKey interacting residues are stable and maintain contact with the ligand. acs.org
Key Hydrogen BondsMaintained > 80% of simulation timeIndicates strong and stable hydrogen bonding interactions. nih.gov
Binding Free Energy (MM-PBSA)-45.5 kcal/molFavorable binding energy, with van der Waals and electrostatic interactions being major contributors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, the activity of new, untested compounds can be predicted, thereby prioritizing synthetic efforts.

A typical QSAR model is represented by an equation where the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is a function of one or more descriptors. The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability on an external test set (R²pred). researchgate.net

For a series of compounds including this compound, a QSAR study could reveal which structural features are most important for a particular biological activity. For instance, it could highlight the importance of the isoquinoline nitrogen for hydrogen bonding or the role of the acetamide linker in providing optimal spacing and flexibility.

Table 3: Example of a QSAR Model for a Series of Anticonvulsant 2-amino-N-benzylacetamide Derivatives This table is illustrative and based on a published QSAR study to demonstrate the components of a QSAR model.

DescriptorCoefficientDescriptionContribution to Activity
dx+0.006x-component of the molecular dipole momentPositive
ΔE+0.179HOMO-LUMO energy gapPositive
Ω+0.107Electrophilicity indexPositive
+1.002Square of ovalityPositive
β²+0.427Anisotropy of the polarizabilityPositive
TE-1.044Topological electronic indexNegative
QH-0.801Square root of the sum of square of charges on all hydrogen atomsNegative
QN+1.785Square root of the sum of square of charges on all nitrogen atomsPositive
Model Statistics Value Description
0.9270Coefficient of determination (goodness of fit)
0.9036Cross-validated R² (internal predictive ability)
R²pred0.7406R² for the external test set (external predictive ability)
Reference: researchgate.net

Conformational Landscape Analysis via Computational Approaches

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. sci-hub.se

For this compound, conformational analysis would involve rotating the single bonds in the molecule, particularly the bond between the isoquinoline ring and the acetamide group, and the C-C and C-N bonds within the acetamide moiety. For each resulting conformation, the energy would be calculated to identify the local and global energy minima. The results can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its torsional angles. sci-hub.se

A theoretical study on a molecular bevel gear system containing an isoquinoline-like stator and amide linkers used DFT to analyze the rotational process and conformational transformations. sci-hub.se This research highlighted the importance of intramolecular hydrogen bonding (in their case, an N-H···N bond) and π-π stacking interactions in stabilizing specific conformations. sci-hub.se In this compound, similar intramolecular interactions, such as a hydrogen bond between the amide N-H and the isoquinoline nitrogen, could play a significant role in determining the preferred conformation.

Understanding the conformational preferences of this compound is crucial because only certain conformations may be able to fit into the binding site of a target protein. The bioactive conformation, the one that the molecule adopts when it binds to its target, is not necessarily the lowest energy conformation in solution. Therefore, computational conformational analysis provides a set of plausible structures that can be used in subsequent docking and molecular dynamics studies.

Structure Activity Relationship Sar Investigations of Isoquinolinyl Acetamide Derivatives

Impact of Structural Modifications on Mechanistic Biological Interactions

The biological effects of isoquinolinyl acetamide (B32628) derivatives are intricately linked to their structural architecture. Modifications to the isoquinoline (B145761) core, the acetamide linker, and the terminal substituent can profoundly influence how these compounds interact with their biological targets at a mechanistic level.

A study on a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides revealed that these compounds can act as multi-target ligands, inhibiting both monoamine oxidase (MAO) and cholinesterase (ChE). researchgate.net The fusion of the isoquinoline and benzothiazole (B30560) moieties creates a unique pharmacophore that can effectively bind to the primary interaction sites of both enzymes. researchgate.net This dual inhibitory activity highlights the potential of these derivatives in complex neurodegenerative diseases. researchgate.net

Furthermore, research on isoquinolin-2(1H)-yl-acetamide scaffolds has shown their potential as P2X7 inhibitors, proteasome inhibitors, and TLR agonists. researchgate.netacs.org The synthesis of a diverse library of these compounds through methods like the Ugi-4CR/copper(I)-catalyzed annulation sequence has enabled the exploration of a wide chemical space. researchgate.netacs.org For instance, substitutions on the isoquinoline ring and variations in the acetamide side chain have been shown to modulate the inhibitory potency and selectivity of these compounds against different targets. acs.org

The introduction of different substituents at the C-3 position of the isoquinoline ring in N-(tert-butyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide derivatives has been systematically studied. The electronic nature of these substituents plays a significant role in the biological activity. For example, the presence of a simple phenyl group versus a bromo-substituted phenyl or a naphthalenyl group can alter the interaction profile of the molecule. acs.org

Correlation between Specific Structural Features and Molecular Target Interaction Profiles

The specific arrangement of functional groups on the isoquinolinyl acetamide scaffold dictates its binding affinity and selectivity for various molecular targets. Detailed SAR studies have started to paint a clearer picture of these correlations.

In a series of hybrid compounds, an isoquinoline-1-yl derivative, specifically (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, demonstrated high selectivity for the dopamine (B1211576) D3 receptor over the D2 receptor. acs.orgnih.gov This selectivity is attributed to the presence of the isoquinoline moiety connected to a piperazine (B1678402) linker. acs.orgnih.gov The study highlighted that the isoquinoline derivatives consistently showed higher selectivity for the D3 receptor compared to other aromatic moieties like naphthalene (B1677914). nih.gov

The following table summarizes the binding affinities of selected isoquinoline and naphthalene derivatives for D2 and D3 receptors:

CompoundRD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
24c Isoquinolin-1-yl2692.23121
24a Quinolin-4-yl1092.6141.8
20a Naphthalen-1-yl---

Data sourced from a study on D3 receptor preferring agonists. acs.orgnih.gov

These findings underscore the critical role of the isoquinoline scaffold in achieving high selectivity for the D3 receptor, a key target in the treatment of conditions like Parkinson's disease. acs.orgnih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. researchgate.netnih.gov For isoquinolinyl acetamide derivatives, pharmacophore models can guide the design of new analogs with improved potency and selectivity.

A typical pharmacophore model for kinase inhibitors, a class to which some isoquinoline derivatives belong, often includes features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. jbino.comgazi.edu.tr For instance, a pharmacophore model for a pyridazinone-based SIRT2 inhibitor, which shares some structural similarities with isoquinoline derivatives, consisted of one hydrogen bond acceptor and three aromatic rings. gazi.edu.tr

The general principles of ligand design based on pharmacophore models for isoquinolinyl acetamides would involve:

Identification of Key Interaction Points: Determining the crucial hydrogen bonds, hydrophobic interactions, and aromatic stacking that the isoquinoline and acetamide moieties form with their target protein.

Optimization of Substituents: Modifying the substituents on the isoquinoline ring to enhance interactions with specific pockets in the binding site.

Conformational Rigidity: Introducing conformational constraints to lock the molecule in its bioactive conformation, which can improve binding affinity and selectivity.

While a specific pharmacophore model for 2-(isoquinolin-1-yl)acetamide was not found in the reviewed literature, the principles of pharmacophore modeling are broadly applicable to this class of compounds to facilitate the discovery of novel and more effective derivatives. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel drug candidates with improved properties by modifying the core structure of a known active compound. nih.govufrj.br

Scaffold Hopping: This strategy involves replacing the central molecular scaffold of a compound with a chemically different but functionally similar one. For example, a dihydroquinoline analog of agomelatine, N-(2-(7-methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)acetamide hydrochloride (NMDEA), was synthesized using a scaffold-hopping approach. nih.gov This new compound demonstrated enhanced antidepressant effects, suggesting that the isoquinoline scaffold can be a successful replacement for other heterocyclic systems. nih.gov In another instance, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold in the antituberculosis drug candidate telacebec (B1166443) was proposed to be replaceable with a 2-(quinolin-4-yloxy)acetamide system, leading to novel compounds with potent antimycobacterial activity. nih.gov

Bioisosteric Replacement: This involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. The goal is often to improve pharmacokinetic properties, reduce side effects, or enhance potency. For the isoquinolin-2(1H)-yl-acetamide scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the amide bond itself can be replaced with bioisosteres like 1,2,3-triazoles or 1,2,4-oxadiazoles to improve metabolic stability. nih.gov

A study on isoquinolin-2(1H)-yl-acetamide and isoindolin-2-yl-acetamide derivatives highlighted that these two scaffolds, accessible from a common precursor, can be considered as potential bioisosteres of each other. researchgate.netacs.org This allows for the exploration of a wider chemical space and the potential to fine-tune the pharmacological properties of the compounds. researchgate.netacs.org

Advanced Research Applications of Isoquinolinyl Acetamide Scaffolds

Ligand Design in Coordination Chemistry and Catalysis

The inherent chemical features of the 2-(isoquinolin-1-yl)acetamide scaffold make it an attractive candidate for ligand design in coordination chemistry and catalysis. The isoquinoline (B145761) ring contains a nitrogen atom with a lone pair of electrons, and the acetamide (B32628) group possesses both nitrogen and oxygen atoms that can act as donor sites. This combination of potential coordination sites allows the molecule to function as a versatile ligand, capable of binding to various metal centers.

The ability to form stable complexes with metal ions is crucial for catalysis. Isoquinoline derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with significant applications in catalysis, gas storage, and drug delivery. amerigoscientific.com The coordination of isoquinoline derivatives with metal ions facilitates the creation of MOFs with specifically tailored pore sizes and chemical functionalities. amerigoscientific.com

Furthermore, the synthesis of the isoquinolinyl acetamide scaffold itself often relies on catalytic processes. Copper(I)-catalyzed annulation reactions are employed to efficiently construct the isoquinoline ring system from Ugi four-component reaction (Ugi-4CR) precursors. In these reactions, the isoquinoline scaffold is formed through the coordination of intermediates with the copper catalyst, highlighting the interplay between the scaffold and metal-based catalysis.

Application in Advanced Organic Synthesis Methodologies

The structural core of isoquinolinyl acetamide is a valuable template for developing advanced organic synthesis methodologies aimed at producing large and diverse sets of molecules for biological screening.

Development of Methodologies for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material. The this compound scaffold is well-suited for DOS approaches. Researchers have developed efficient, multicomponent reaction (MCR) strategies to rapidly assemble libraries of these compounds.

A prominent example is the divergent synthesis of isoquinolin-2(1H)-yl-acetamides using a sequence involving an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation. amerigoscientific.comresearchgate.netacs.org This method allows for significant structural diversity, as a wide range of substituents can be introduced by varying the initial inputs of the Ugi reaction—namely the aldehyde, isocyanide, and 2-halobenzoic acid components—as well as the subsequent coupling partner, such as substituted ethanones or terminal alkynes. researchgate.netacs.org This approach efficiently generates molecules with diverse three-dimensional shapes from a common intermediate, which is highly valuable for exploring chemical space in drug discovery. amerigoscientific.comresearchgate.net The strategy is notable for its atom economy and good yields, making it a practical method for creating molecular diversity. researchgate.netacs.org

Construction of Chemical Libraries for High-Throughput Screening

The methodologies developed for DOS are directly applied to the construction of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify "hits"—molecules that show a desired biological activity against a specific target. mdpi.com

The synthesis of isoquinolin-2(1H)-yl-acetamide libraries via the Ugi-4CR/copper-catalyzed annulation sequence is a prime example of this application. amerigoscientific.comresearchgate.net This method has been used to generate libraries of 16 distinct isoquinolin-2(1H)-yl-acetamides with yields of up to 90%. amerigoscientific.comresearchgate.net The ability to systematically vary the substituents on the scaffold allows for the creation of a focused library of compounds designed to probe structure-activity relationships (SAR). For instance, fragment-based drug discovery (FBDD), a type of HTS, has utilized an initial library of 5,000 fragments based on the isoquinoline template to identify kinase inhibitors. mdpi.com The construction of such libraries is a critical first step in many drug discovery programs, providing the chemical matter needed to identify novel modulators of biological pathways. amerigoscientific.comresearchgate.netmdpi.com

Below is a table summarizing the synthesis of various N-substituted 2-(1-oxoisoquinolin-2(1H)-yl)acetamide derivatives, showcasing the diversity achievable through these synthetic methods.

Compound IDSubstituent on Acetamide (R1)Substituent on Isoquinoline (R2)Yield (%)Reference
3atert-ButylPhenyl79 acs.org
3btert-Butyl4-Bromophenyl70 acs.org
3hCyclohexyl2-Thienyl90 amerigoscientific.com
3jtert-ButylCyclopropyl53 acs.org

Exploration in Material Science for Engineered Chemical Properties

The isoquinoline scaffold is not limited to biological applications; its unique electronic and photophysical properties make it a subject of interest in material science. amerigoscientific.com Derivatives of isoquinoline are explored for use in advanced materials such as fluorescent sensors, corrosion inhibitors, and organic light-emitting diodes (OLEDs). amerigoscientific.comacs.orgnih.gov

The aromatic, electron-rich structure of the isoquinoline ring system confers luminescent properties. acs.org Studies on various isoquinoline derivatives have demonstrated their potential as fluorophores, with their absorption and emission spectra being tunable based on the chemical structure and substituents. mdpi.comnih.gov For example, increasing the structural rigidity of an isoquinoline derivative by incorporating a four-membered lactam ring was found to enhance its fluorescence quantum yield significantly. mdpi.com

This inherent fluorescence makes the scaffold suitable for creating chemical sensors. A spiropyran-isoquinoline dyad, for instance, has been designed as a dual chemosensor capable of selectively detecting Co(II) and In(III) metal ions through changes in its absorption and fluorescence properties. nih.gov In the field of electronics, related quinoline-based materials are widely used in the fabrication of OLEDs, where they function as electron-transporting and light-emitting layers. researchgate.netrsc.org The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific optical and electrical properties for these advanced applications. amerigoscientific.com

Design of Research Tools for Fundamental Biochemical Pathway Modulation Studies

One of the most significant applications of the this compound scaffold is in the design of molecular probes and research tools to study and modulate fundamental biochemical pathways. By systematically modifying the core structure, researchers can develop potent and selective inhibitors, agonists, or allosteric modulators for specific biological targets.

For example, isoquinolin-1(2H)-one derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C serotonin (B10506) receptor. researchgate.net One such compound, 4i , not only acted as a potent agonist but also enhanced the effect of the natural ligand, demonstrating high selectivity for the 5-HT2C receptor over related 5-HT2A and 5-HT2B receptors. researchgate.net Such molecules are invaluable research tools for dissecting the complex signaling pathways regulated by serotonin.

The isoquinoline scaffold has also served as a template for developing kinase inhibitors. mdpi.com In one study, a fragment-based approach using an isoquinoline library led to the identification of novel inhibitors of protein kinase Cζ (PKCζ), a target for inflammatory diseases like rheumatoid arthritis. mdpi.com Similarly, docking-based virtual screening has identified 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel inhibitors of PI3Kα, a key enzyme in cancer-related signaling pathways. science.gov

The table below highlights specific examples of isoquinoline-based compounds used as research tools to modulate biochemical targets.

Compound ClassBiological TargetModulation EffectReported ActivityReference
3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one (e.g., Compound 4i)5-HT2C ReceptorPositive Ago-Allosteric Modulator (PAAM)EC50 = 1 nM researchgate.net
5,7-disubstituted isoquinolineProtein Kinase Cζ (PKCζ)InhibitorEffective in animal models of rheumatoid arthritis mdpi.com
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamidePI3KαInhibitorIdentified as potent hit via virtual screening science.gov

Prodrug Design Strategies for Enhanced Research Properties

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, low metabolic stability, or limited bioavailability. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active agent.

The this compound scaffold is amenable to various prodrug strategies. The key principles involve making a reversible chemical modification to a specific functional group on the molecule. For the isoquinolinyl acetamide structure, several positions could be targeted for prodrug modification:

The Acetamide Group: The amide nitrogen or oxygen can be modified. For example, attaching a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) group could dramatically increase water solubility, which is a common challenge in drug development.

The Isoquinoline Ring: If the isoquinoline ring is substituted with other functional groups (e.g., hydroxyl or amino groups), these can be masked with cleavable promoieties. For instance, a hydroxyl group could be converted into an ester, which would be cleaved in vivo by esterase enzymes to release the active, hydroxylated parent drug.

These modifications are designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., pH changes) to ensure the active drug is released at the desired site of action. nih.gov By employing these strategies, researchers can enhance the utility of isoquinolinyl acetamide-based compounds as research tools, ensuring they can be effectively studied in cellular and in vivo models.

Future Research Directions for 2 Isoquinolin 1 Yl Acetamide

Development of Novel and Efficient Synthetic Routes

While the broader class of isoquinoline-containing compounds has been the subject of extensive synthetic efforts, dedicated research into highly efficient and versatile methods for the specific synthesis of 2-(isoquinolin-1-yl)acetamide is a primary area for future development. Much of the current literature focuses on the related isoquinolin-2(1H)-yl-acetamide scaffold. For instance, a divergent synthesis approach has been developed for isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides utilizing a Ugi-4CR/copper(I)-catalyzed annulation sequence. researchgate.netacs.orgnih.gov This highlights a gap in the availability of diverse synthetic strategies for the 1-substituted isomer.

Future research should prioritize the development of novel synthetic pathways to this compound that offer advantages in terms of yield, atom economy, and substrate scope. Exploring alternative catalytic systems, beyond the established copper-catalyzed reactions, could provide milder and more efficient routes. researchgate.netacs.orgnih.gov Furthermore, the development of one-pot or tandem reactions that allow for the direct introduction of the acetamide (B32628) moiety onto a pre-formed isoquinoline (B145761) core or the construction of the isoquinoline ring with the acetamide side chain already in place would be highly valuable. A potential starting point could be the exploration of tandem reactions of ortho-alkynylbenzaldoximes, which have been used to create N-(isoquinolin-1-yl)sulfonamides. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research should delve into detailed mechanistic studies of key reactions. This includes investigating the precise role of catalysts, intermediates, and transition states in reactions that form the isoquinoline core or modify the acetamide side chain.

For example, while cobalt(III)-catalyzed C8-allylation and vinylation have been explored for isoquinolones, similar detailed mechanistic investigations for functionalizing the this compound scaffold are lacking. researchgate.net Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide invaluable data to elucidate reaction pathways. Understanding these mechanisms will enable chemists to control selectivity, improve yields, and expand the scope of accessible derivatives.

Integration of Advanced Computational and Experimental Design Approaches

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating the discovery and optimization of chemical processes. Future research on this compound should embrace this integrated approach. Density Functional Theory (DFT) calculations, for instance, can be employed to predict reaction outcomes, rationalize observed selectivities, and guide the design of new catalysts and reagents. researchgate.net

Molecular docking simulations could be used to explore the potential interactions of this compound derivatives with biological targets, thereby guiding the synthesis of new compounds with desired activities. nih.gov This computational-experimental feedback loop can significantly reduce the number of empirical experiments required, leading to more efficient and cost-effective research.

Synthesis and Investigation of More Complex Architectures Incorporating the Isoquinolinyl Acetamide Motif

The this compound core is an ideal building block for the construction of more complex and functionally rich molecular architectures. Future research should focus on utilizing this motif as a scaffold for the synthesis of novel polycyclic and macrocyclic systems. The acetamide group provides a convenient handle for further chemical modifications, allowing for the attachment of other molecular fragments through various coupling reactions.

By strategically functionalizing both the isoquinoline ring and the acetamide side chain, a diverse library of compounds can be generated. These complex architectures could exhibit unique photophysical properties, host-guest recognition capabilities, or serve as precursors to advanced materials. The development of synthetic strategies that allow for the controlled and predictable assembly of these intricate structures is a key challenge and a significant opportunity for innovation.

Exploration of Novel Chemical Biology Applications at a Fundamental Molecular Level

The isoquinoline scaffold is a well-established pharmacophore found in numerous bioactive molecules. a2bchem.com However, the specific chemical biology applications of this compound remain largely unexplored. Future research should aim to design and synthesize derivatives of this compound as molecular probes to investigate fundamental biological processes.

For instance, by incorporating fluorophores, photo-crosslinkers, or affinity tags into the this compound structure, researchers can create tools to study protein-protein interactions, enzyme function, and cellular signaling pathways. The development of such chemical probes could provide new insights into disease mechanisms and aid in the identification of novel drug targets. This area of research bridges the gap between synthetic chemistry and biology, offering the potential for significant scientific breakthroughs.

Q & A

Q. What are the common synthetic routes for 2-(Isoquinolin-1-yl)acetamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling isoquinoline derivatives with acetamide precursors. Key steps include:
  • Acylation : Reacting isoquinoline-1-yl intermediates with acyl chlorides (e.g., acetyl or benzoyl chloride) in anhydrous dioxane with 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts .
  • Purification : Crude products are purified via silica gel chromatography, with yields ranging from 40% to 75% depending on substituents .
  • Microwave-assisted synthesis : Reduces reaction time for intermediates (e.g., N-(2-(2-halophenoxy)phenyl)acetamide derivatives) .

Table 1 : Representative Synthesis Conditions and Yields

DerivativeReaction ConditionsYield (%)Reference
N-(2-Acetyl-3-oxo-tetrahydroisoquinolin-6-yl)acetamideAcyl chloride, DMAP, K₂CO₃, dioxane68
2-(3-oxo-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dionePhthalic anhydride, acetic acid72

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • LC-HRMS/MS : Confirms molecular weight and fragmentation patterns, especially for distinguishing isomers (e.g., ortho vs. meta hydroxylated derivatives) .
  • 1H/13C NMR : Resolves regiochemical ambiguities; aromatic proton splitting patterns differentiate substitution positions .
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated in resolving misassigned hydroxylation sites in metabolite studies .

Q. What pharmacological targets are associated with this compound derivatives?

  • Methodological Answer :
  • Acetylcholinesterase (AChE) inhibition : Derivatives like N-(2-benzoyl-3-oxo-tetrahydroisoquinolin-6-yl)acetamide show IC₅₀ values <10 µM in enzyme inhibition assays .
  • Antiviral activity : Computational docking studies suggest potential binding to SARS-CoV-2 proteases (e.g., 3CLpro) via hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can structural isomerism in this compound derivatives be resolved during synthesis?

  • Methodological Answer :
  • Step 1 : Use 2D NMR (COSY, HSQC) to assign coupling between aromatic protons and adjacent functional groups .
  • Step 2 : Compare experimental HRMS data with theoretical isotopic patterns to validate molecular formulas .
  • Case Study : A 2015 study misassigned 2-(3-hydroxyphenyl)acetamide sulfate as the meta isomer; follow-up NMR/X-ray analysis corrected it to the ortho isomer .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock 4.2) : Predict binding affinities to targets like AChE or viral proteases. Use Accelrys Discovery Studio for visualizing ligand-protein interactions (e.g., hydrogen bonds with SARS-CoV-2 3CLpro) .
  • Density Functional Theory (DFT) : Calculate electron density maps to optimize substituent effects on reactivity and binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Methodological Answer :
  • Substituent screening : Test electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 3-position of the isoquinoline ring for enhanced AChE inhibition .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using tools like Schrödinger’s Phase .

Q. How to address low yields in multi-step syntheses of complex derivatives?

  • Methodological Answer :
  • Optimize stoichiometry : For example, increasing the molar ratio of acyl chloride to isoquinoline intermediate from 1:1 to 1.5:1 improved yields by 20% in dihydroisoquinolinone syntheses .
  • Microwave irradiation : Reduced reaction time for N-(2-(2-halophenoxy)phenyl)acetamide intermediates from 12 hours to 30 minutes .

Q. What are the toxicity profiles of this compound derivatives, and how are they assessed?

  • Methodological Answer :
  • Ames test : Evaluates mutagenicity using bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) .
  • In vitro cytotoxicity : MTT assays on mammalian cell lines (e.g., HepG2) to determine IC₅₀ values for prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.